

Application of Guanylthiourea in Organic Fertilization Processes: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Guanylthiourea	
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Introduction

Guanylthiourea (GTU) is a nitrogen-based compound that serves as a valuable tool in optimizing nitrogen use efficiency in organic fertilization. Primarily functioning as a nitrification inhibitor, GTU, especially when used in conjunction with other inhibitors like dicyandiamide (DCD), delays the bacterial conversion of ammonium (NH₄+) to nitrate (NO₃-). This action is critical in organic systems where the slow release of nutrients from organic matter is desirable. By maintaining nitrogen in the more stable ammonium form for a longer period, GTU helps to reduce nitrogen losses through nitrate leaching and denitrification, thereby enhancing nitrogen availability for plant uptake and improving crop yields.[1][2][3][4] This document provides detailed application notes and experimental protocols for the effective use of **guanylthiourea** in organic fertilization research.

Mechanism of Action

The primary mechanism of **guanylthiourea** as a nitrification inhibitor is through its degradation into dicyandiamide (DCD) in the soil.[1] DCD then acts as a specific inhibitor of the enzyme ammonia monooxygenase (AMO), which is produced by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[5] AMO catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine. By inhibiting this enzyme, DCD



effectively halts the nitrification process. The combination of GTU and DCD has been shown to prolong this inhibitory effect, as GTU provides a slow release of DCD, maintaining its effective concentration in the soil for an extended period.[1][2]

Application Notes General Recommendations

Guanylthiourea is most effective when used in combination with organic fertilizers that release ammonium-N, such as manures, composts, and urea-based organic blends. Its application is particularly beneficial in soil types prone to nitrate leaching (e.g., sandy soils) and in regions with high rainfall.

Application Rates

Application rates of **guanylthiourea** can vary depending on the soil type, climate, and the specific organic fertilizer being used. Research has shown efficacy in the following ranges:

- When combined with urea and dicyandiamide (DCD), an application rate of 21 mg GTU per kg of soil alongside 15 mg DCD per kg of soil has been shown to be effective when urea is applied at 100 mg N per kg of soil.[6][7]
- In combination with ammonium thiosulfate and applied with calcium ammonium nitrate (CAN) fertilizer, a rate of 20 kg of the inhibitor mixture per hectare has been used.[8][9]

It is recommended to conduct preliminary trials to determine the optimal application rate for specific conditions.

Timing of Application

The timing of GTU application is crucial for its efficacy and should be synchronized with crop nitrogen demand.

 Pre-planting or at planting: Incorporating GTU-treated organic fertilizer into the soil before or at the time of planting ensures that the nitrogen is protected from early-season losses and becomes available as the crop's demand increases.



 Sidedressing: For long-season crops, a sidedress application of GTU-treated organic fertilizer can provide a sustained release of nitrogen during critical growth stages. Application should ideally occur before the onset of rapid vegetative growth.

Incorporation into Organic Fertilizers

- Solid Organic Fertilizers (e.g., compost, granular fertilizers): GTU can be coated onto granular organic fertilizers. This can be achieved by spraying a solution of GTU onto the granules in a rotary drum or pan coater.[3][10][11]
- Liquid Organic Fertilizers (e.g., manure slurries): GTU can be mixed directly into liquid manures and slurries.[12][13][14][15] Thorough agitation is necessary to ensure uniform distribution of the inhibitor throughout the slurry before application.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the application of **guanylthiourea** and its effects on soil nitrogen dynamics and crop performance.

Table 1: Effect of Guanylthiourea (GTU) and Dicyandiamide (DCD) on Soil Mineral Nitrogen

Treatment	Incubation Period (days)	Soil NH ₄ +-N (mg/kg)	Soil NO₃⁻-N (mg/kg)	Reference
Urea only	100	11 - 32	Not specified	[1][2]
Urea + DCD	100	11 - 32	Not specified	[1][2]
Urea + DCD + GTU	100	~73	Not specified	[1][2]

Study conducted in a tenosol soil with urea applied at 100 mg N/kg, DCD at 15 mg/kg, and GTU at 21 mg/kg.

Table 2: Effect of Ammonium Thiosulfate and **Guanylthiourea** on Crop Yield and Nitrogen Uptake



Treatment	Crop	Yield Increase (%)	Nitrogen Uptake Increase (%)	Reference
CAN Fertilizer	Corn	-	-	[16][17]
CAN + Ammonium Thiosulfate & Guanylthiourea	Corn	23 - 45	10 - 27	[16][17]

CAN (Calcium Ammonium Nitrate) fertilizer was applied with the inhibitor mixture at a rate of 20 kg/ha .

Experimental Protocols Determination of Soil Mineral Nitrogen (NH₄+-N and NO₃--N)

This protocol is based on the 2M KCl extraction method followed by colorimetric analysis.[18] [19]

Materials:

- 2M Potassium Chloride (KCl) solution
- Fresh soil samples
- Shaker
- Centrifuge and centrifuge tubes
- Whatman No. 42 filter paper
- Spectrophotometer
- Reagents for colorimetric determination of NH₄+-N (e.g., indophenol blue method) and NO₃⁻-N (e.g., cadmium reduction method).



Procedure:

- Weigh 10 g of fresh, sieved soil into a 125 mL extraction bottle.
- Add 100 mL of 2M KCl solution.
- Shake the suspension for 1 hour on a mechanical shaker.
- Allow the soil to settle, then filter the supernatant through Whatman No. 42 filter paper.
- Analyze the filtrate for NH₄+-N and NO₃--N concentrations using a colorimetric method with a spectrophotometer.
- Calculate the concentration of NH₄+-N and NO₃[−]-N in mg/kg of dry soil, correcting for the
 moisture content of the soil sample.

Potential Nitrification Rate (PNR) Assay

This protocol is adapted from the shaken soil-slurry method.[1][4][17][20]

Materials:

- Fresh soil samples
- Ammonium sulfate ((NH₄)₂SO₄) solution (e.g., 1.5 mM)
- Sodium chlorate (NaClO₃) solution (e.g., 1.5 M) to inhibit nitrite oxidation
- Phosphate buffer (pH 7.2)
- · 2M KCl solution
- Shaking incubator
- Centrifuge and centrifuge tubes
- Spectrophotometer
- Reagents for nitrite (NO₂⁻) determination (e.g., Griess-Ilosvay reagent).



Procedure:

- Place 15 g of fresh soil into a 250 mL flask.
- Add 100 mL of a solution containing (NH₄)₂SO₄ and NaClO₃ in a phosphate buffer.
- Incubate the slurry in a shaking incubator at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours).
- At designated time points (e.g., 2, 4, 6, 24 hours), withdraw a subsample of the slurry (e.g., 10 mL).
- Immediately add an equal volume of 2M KCl to stop the reaction and extract the nitrite.
- Centrifuge the subsample and filter the supernatant.
- Determine the NO₂⁻ concentration in the filtrate using a colorimetric method.
- Calculate the PNR as the rate of NO₂⁻ production per unit of dry soil per unit of time (e.g., mg NO₂⁻-N/kg soil/hour).

Quantification of Ammonia-Oxidizing Bacteria (AOB) by qPCR

This protocol outlines the general steps for quantifying the amoA gene, a functional marker for AOB.[3][10][11][16][21]

Materials:

- Soil DNA extraction kit
- Primers specific for the bacterial amoA gene
- qPCR master mix (e.g., containing SYBR Green)
- Real-time PCR instrument
- Standards for the calibration curve (plasmid DNA containing the amoA gene insert).

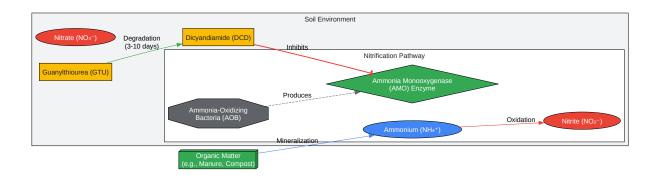


Procedure:

- Extract total genomic DNA from soil samples using a commercial kit according to the manufacturer's instructions.
- · Quantify the extracted DNA and assess its purity.
- Prepare a dilution series of the plasmid DNA standards with known copy numbers of the amoA gene.
- Set up the qPCR reactions containing the qPCR master mix, forward and reverse primers, template DNA (from soil samples or standards), and nuclease-free water.
- Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
- Generate a standard curve by plotting the cycle threshold (Ct) values of the standards against the logarithm of their copy numbers.
- Calculate the copy number of the amoA gene in the soil samples by interpolating their Ct values on the standard curve.
- Express the results as amoA gene copies per gram of dry soil.

Visualizations

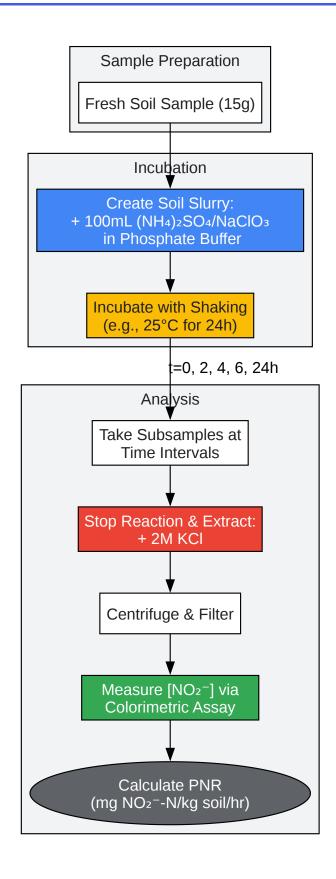




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Caption: Degradation of **Guanylthiourea** (GTU) to Dicyandiamide (DCD) and subsequent inhibition of nitrification.





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Caption: Experimental workflow for Potential Nitrification Rate (PNR) assay.



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